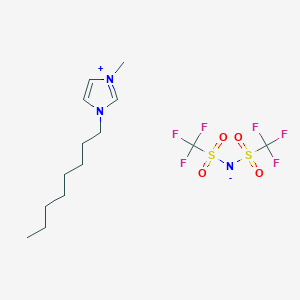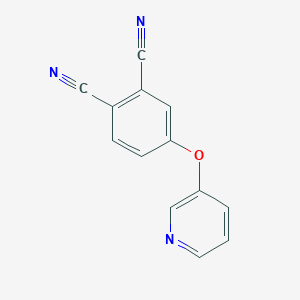![molecular formula C16H12N2O3 B186285 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 194282-72-9](/img/structure/B186285.png)
2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, also known as AMOPP, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is synthesized using a multi-step process, which involves the reaction of different chemicals under specific conditions. In
Mechanism Of Action
The mechanism of action of 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical And Physiological Effects
In addition to its antitumor activity, 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has also been shown to exhibit a range of other biochemical and physiological effects. For example, 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function and memory.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile in lab experiments is its potent antitumor activity. This makes it an ideal compound for testing the efficacy of new cancer drugs and for studying the mechanisms of action of these drugs. However, there are also some limitations to using 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile in lab experiments. For example, the compound has relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. One area of interest is the development of new drug formulations that improve the solubility and bioavailability of the compound. Another area of interest is the study of the compound's effects on other signaling pathways and enzymes that are involved in cancer cell growth and proliferation. Additionally, there is a need for further research on the potential applications of 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile in other fields of scientific research, such as neuroscience and drug discovery.
Synthesis Methods
The synthesis of 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves a multi-step process that begins with the reaction of 2-amino-4-methyl-6-phenylpyridine-3-carbonitrile with ethyl acetoacetate in the presence of a catalyst. The resulting product is then reacted with malononitrile and ammonium acetate to form the intermediate compound, which is then cyclized using acetic anhydride and a catalyst to produce the final product, 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Several studies have shown that 2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
194282-72-9 |
|---|---|
Product Name |
2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile |
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-amino-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C16H12N2O3/c1-9-7-12-14(16(19)20-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-7,13H,18H2,1H3 |
InChI Key |
YUBIPEJSAWGMBV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




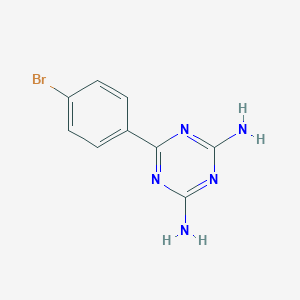
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
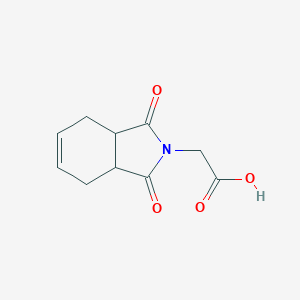

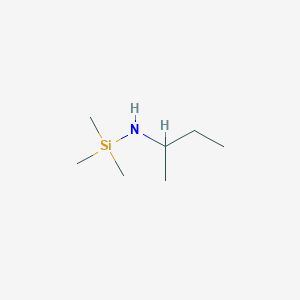
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)

![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)
